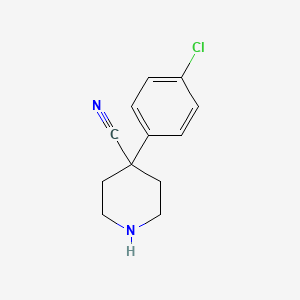

4-(4-Chlorophenyl)piperidine-4-carbonitrile

Description

BenchChem offers high-quality 4-(4-Chlorophenyl)piperidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)piperidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZPISYIGMLPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629422 | |

| Record name | 4-(4-Chlorophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91721-16-3 | |

| Record name | 4-(4-Chlorophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Untangling the Synthesis of Loperamide: A Technical Examination of 4-(4-chlorophenyl)-4-hydroxypiperidine and its Carbonitrile Analogue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide, a peripherally acting μ-opioid receptor agonist, is a widely utilized antidiarrheal agent.[1] Its synthesis is a multi-step process that relies on the precise construction of key intermediates. Among these, 4-(4-chlorophenyl)-4-hydroxypiperidine stands out as a critical precursor. This technical guide provides a detailed examination of this pivotal loperamide intermediate and contrasts it with the structurally related, yet functionally distinct, 4-(4-chlorophenyl)piperidine-4-carbonitrile . Understanding the nuanced differences in their chemical properties, synthesis, and role—or lack thereof—in the production of loperamide is essential for chemists and researchers in the field of pharmaceutical development.

This document will delve into the synthetic pathways leading to the crucial hydroxyl intermediate, provide a comparative analysis of its properties against its carbonitrile counterpart, and detail the subsequent conversion to loperamide. The information presented herein is intended to serve as a comprehensive resource, grounded in established chemical principles and supported by relevant literature.

Core Intermediates: A Comparative Analysis

At the heart of loperamide's synthesis lies a specific 4-arylpiperidine structure. The distinction between the hydroxyl and carbonitrile analogues at the C4 position of the piperidine ring is fundamental to their utility in this process.

| Property | 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-(4-chlorophenyl)piperidine-4-carbonitrile |

| CAS Number | 39512-49-7 | 91721-16-3 |

| Molecular Formula | C₁₁H₁₄ClNO | C₁₂H₁₃ClN₂ |

| Molecular Weight | 211.69 g/mol | 220.70 g/mol |

| Functional Group at C4 | Tertiary Alcohol (-OH) | Tertiary Nitrile (-C≡N) |

| Role in Loperamide Synthesis | Key Intermediate | Not a direct or common intermediate |

| Melting Point | 137-140 °C[2] | Data not readily available |

| Appearance | White to creamy-white crystalline powder[2] | White solid |

The presence of the tertiary hydroxyl group in 4-(4-chlorophenyl)-4-hydroxypiperidine is paramount for its role in the loperamide synthesis, as it is the site of subsequent chemical transformations. In contrast, the carbonitrile group in 4-(4-chlorophenyl)piperidine-4-carbonitrile would require a challenging and often low-yielding conversion to the corresponding tertiary alcohol, a process not favored in industrial-scale synthesis.

Synthesis of the Key Loperamide Intermediate: 4-(4-chlorophenyl)-4-hydroxypiperidine

The most prevalent and industrially viable method for synthesizing 4-(4-chlorophenyl)-4-hydroxypiperidine involves the Grignard reaction. This classic organometallic reaction allows for the efficient formation of the carbon-carbon bond between the piperidine ring and the chlorophenyl group, simultaneously generating the essential tertiary alcohol functionality.

Experimental Protocol: Grignard Reaction for 4-(4-chlorophenyl)-4-hydroxypiperidine

Objective: To synthesize 4-(4-chlorophenyl)-4-hydroxypiperidine from a suitable 4-piperidone precursor and a 4-chlorophenyl Grignard reagent.

Materials:

-

1-Benzyl-4-piperidone

-

Magnesium turnings

-

1-Bromo-4-chlorobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Palladium on carbon (for debenzylation)

-

Hydrogen gas

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction mixture is gently refluxed until the magnesium is consumed, yielding 4-chlorophenylmagnesium bromide.

-

Grignard Addition: The solution of 1-benzyl-4-piperidone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature to ensure complete reaction.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine.

-

Debenzylation: The resulting product is debenzylated via catalytic hydrogenation using palladium on carbon as the catalyst to afford the final product, 4-(4-chlorophenyl)-4-hydroxypiperidine.[3]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent, which would significantly reduce the yield of the desired product.

-

Initiation with Iodine: The surface of magnesium metal can have a passivating oxide layer. A small amount of iodine helps to activate the magnesium surface and initiate the formation of the Grignard reagent.

-

Controlled Addition: The dropwise addition of the reactants helps to control the exothermic nature of the Grignard reaction and prevent the formation of byproducts.

-

Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction by protonating the intermediate alkoxide without causing dehydration of the tertiary alcohol product, which can occur under harsher acidic conditions.

The Divergent Path: Understanding 4-(4-chlorophenyl)piperidine-4-carbonitrile

While structurally similar to the key loperamide intermediate, 4-(4-chlorophenyl)piperidine-4-carbonitrile is not a practical precursor in the established synthetic routes to loperamide. The conversion of a tertiary nitrile to a tertiary alcohol is a challenging transformation that often requires harsh reaction conditions and can be prone to elimination side reactions, leading to the formation of an undesired alkene.

While a synthetic pathway to 4-(4-chlorophenyl)-4-hydroxypiperidine via a cyanohydrin intermediate has been described, it is noted to be unsuitable for industrial production due to the use of highly toxic cyanide reagents and high costs.[2]

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Loperamide

The final stage in the synthesis of loperamide involves the N-alkylation of the key intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine.

Experimental Protocol: Synthesis of Loperamide

Objective: To synthesize loperamide by the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine.

Materials:

-

4-(4-chlorophenyl)-4-hydroxypiperidine

-

4-(4-Chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-1-piperidinebutyramide hydrochloride (a common alkylating agent for this synthesis)

-

Sodium carbonate

-

4-Methyl-2-pentanone (MIBK)

Procedure:

-

A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine and sodium carbonate in 4-methyl-2-pentanone is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.

-

After cooling, the alkylating agent, 4-(4-Chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-1-piperidinebutyramide hydrochloride, is added.

-

The reaction mixture is heated at reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the residue is worked up by partitioning between water and a suitable organic solvent (e.g., chloroform).

-

The organic layer is dried and concentrated, and the crude product is purified by recrystallization to yield loperamide.[3]

Self-Validating System in Protocol:

The progress of the reaction can be effectively monitored by TLC. The disappearance of the starting material (4-(4-chlorophenyl)-4-hydroxypiperidine) and the appearance of a new spot corresponding to loperamide provide a clear indication of the reaction's progression and completion. The final product can be characterized and its purity confirmed by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which serve to validate the success of the synthesis.

Visualizing the Core Synthesis

Chemical Structures

Caption: Chemical structures of the key intermediate, its carbonitrile analogue, and loperamide.

Synthetic Pathway to Loperamide

Caption: Simplified synthetic pathway from 1-benzyl-4-piperidone to loperamide.

Conclusion

The distinction between 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-(4-chlorophenyl)piperidine-4-carbonitrile is critical in the context of loperamide synthesis. The former is a pivotal and directly synthesized intermediate, with its tertiary alcohol functionality playing a crucial role in the subsequent N-alkylation step to form the final active pharmaceutical ingredient. The latter, while structurally related, is not a viable precursor in established, industrially applicable synthetic routes due to the chemical challenges associated with converting a tertiary nitrile to a tertiary alcohol. A thorough understanding of these differences, grounded in the principles of organic synthesis, is indispensable for professionals engaged in drug development and manufacturing.

References

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. BenchChem.

-

Chemistry Steps. (2025, December 8). Synthesis of Loperamide. Retrieved February 20, 2026, from [Link]

-

Bao, X., Liu, D., Jin, Y., & Yang, Y. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14288–14297. [Link]

-

Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved February 20, 2026, from [Link]

-

JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved February 20, 2026, from [Link]

-

LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved February 20, 2026, from [Link]

-

Pearson+. (n.d.). The reaction of a nitrile with a secondary or tertiary alcohol to... Retrieved February 20, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Retrieved February 20, 2026, from [Link]

-

PubMed. (2005, January 15). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved February 20, 2026, from [Link]

-

SQU House of Expertise. (2005, January 15). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved February 20, 2026, from [Link]

Sources

A Technical Guide to Determining the Solubility of 4-(4-chlorophenyl)piperidine-4-carbonitrile in Organic Solvents for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences drug development, from early-stage polymorph screening and crystallization process design to formulation and manufacturing. This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals on the determination of solubility for 4-(4-chlorophenyl)piperidine-4-carbonitrile in various organic solvents. While specific experimental data for this compound is not extensively published, this guide synthesizes field-proven methodologies and theoretical principles to empower researchers to generate reliable and reproducible solubility data. We will delve into the causality behind experimental choices, present a self-validating protocol for solubility determination, and ground our recommendations in authoritative scientific principles.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity from discovery to a marketable drug product, understanding its solubility profile is paramount.[1][2] Solubility, defined as the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution, dictates several key development pathways.[2] For an API like 4-(4-chlorophenyl)piperidine-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry, its solubility in organic solvents will directly impact:

-

Crystallization and Purification: The selection of an appropriate solvent system is fundamental for obtaining the desired crystalline form (polymorph) with optimal physical and chemical stability.[3] The yield and purity of the final API are also heavily dependent on its solubility in the chosen solvent(s).[3]

-

Formulation Development: For liquid dosage forms, the API must be soluble in a pharmaceutically acceptable solvent system. Even for solid dosage forms, understanding solubility is crucial for predicting dissolution rates, which in turn affects bioavailability.[1][2]

-

Analytical Method Development: The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), often requires the API to be soluble in the mobile phase.

Given the significance of this parameter, a reliable and accurate method for determining solubility is an indispensable tool in the pharmaceutical scientist's arsenal.

Physicochemical Properties of 4-(4-chlorophenyl)piperidine-4-carbonitrile

A foundational understanding of the molecule's structure and properties is essential for predicting its solubility behavior.

-

Chemical Name: 4-(4-chlorophenyl)piperidine-4-carbonitrile[4]

-

CAS Number: 91721-16-3[4]

-

Molecular Formula: C₁₂H₁₃ClN₂[4]

-

Molecular Weight: 220.7 g/mol [4]

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

A key principle guiding solvent selection is "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. For 4-(4-chlorophenyl)piperidine-4-carbonitrile, we can anticipate:

-

Higher solubility in polar aprotic and protic solvents: Solvents like methanol, ethanol, acetone, and acetonitrile are likely to be effective due to their ability to engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding with the piperidine nitrogen and nitrile group.

-

Lower solubility in non-polar solvents: Solvents such as hexane and toluene are expected to be poor solvents due to the significant difference in polarity.

Temperature also plays a crucial role in solubility. For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.

Experimental Protocol: Isothermal Shake-Flask Gravimetric Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

4-(4-chlorophenyl)piperidine-4-carbonitrile (ensure purity is characterized)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane) of analytical grade

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dishes or pre-weighed vials

-

Drying oven

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(4-chlorophenyl)piperidine-4-carbonitrile to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.[6]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) and ensuring that the solubility value remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the weight of the evaporating dish containing the filtrate.

-

Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. For less volatile solvents, a drying oven set to a temperature well below the boiling point of the solvent and the melting point of the solute can be used.[3][8]

-

Once the solvent is completely evaporated, place the dish in a drying oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved. This ensures all residual solvent is removed.[2]

-

Cool the dish in a desiccator to room temperature before weighing.

-

Data Calculation and Presentation

The solubility (S) can be calculated using the following formula:

S (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of filtrate withdrawn

The results should be presented in a clear and organized table for easy comparison of solubility in different solvents at the specified temperature.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Acetonitrile | 25 | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Hexane | 25 | Experimental Value |

Table 1: Hypothetical data presentation for the solubility of 4-(4-chlorophenyl)piperidine-4-carbonitrile.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask gravimetric method for solubility determination.

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. ovid.com [ovid.com]

- 4. 4-(4-CHLOROPHENYL)PIPERIDINE-4-CARBONITRILE | 91721-16-3 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scispace.com [scispace.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. scribd.com [scribd.com]

Methodological & Application

Synthesis of 4-(4-chlorophenyl)piperidine-4-carbonitrile from N-Boc precursors

Application Note & Protocol

Topic: Strategic Synthesis of 4-(4-chlorophenyl)piperidine-4-carbonitrile from N-Boc Precursors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-aryl-4-cyanopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents. This document provides a detailed guide for the synthesis of a key intermediate, 4-(4-chlorophenyl)piperidine-4-carbonitrile, beginning with the versatile and commercially available precursor, N-Boc-4-piperidone. We present a robust, two-step synthetic pathway that is both scalable and efficient. The initial step involves a nucleophilic addition of a carbanion derived from 4-chlorophenylacetonitrile to N-Boc-4-piperidone, facilitated by phase-transfer catalysis. The subsequent step details the quantitative removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and offers insights grounded in established chemical principles to ensure reproducibility and high yield.

Introduction: The Significance of the 4-Aryl-4-cyanopiperidine Core

The piperidine ring is a ubiquitous feature in a vast number of natural products and marketed pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with biological targets. When substituted at the 4-position with both an aryl group and a cyano moiety, the resulting 4-aryl-4-cyanopiperidine structure becomes a cornerstone for developing central nervous system (CNS) active agents, analgesics, and other therapeutics. The 4-(4-chlorophenyl)piperidine-4-carbonitrile moiety, in particular, is a critical precursor for compounds like Haloperidol, a potent dopamine D2 receptor antagonist, highlighting its importance in drug discovery.[2]

The synthetic approach detailed herein leverages N-Boc-4-piperidone, a widely used starting material in the synthesis of fentanyl and its analogues, due to the stability and reliable cleavage of the Boc protecting group.[3][4] This strategy offers a modular and high-yielding route to the desired product.

Overall Synthetic Strategy

The synthesis is achieved in a two-stage process. The first stage involves the formation of the C-C bond between the piperidone and the arylacetonitrile. The second stage is the deprotection of the piperidine nitrogen to yield the final product, typically as a hydrochloride salt.

Caption: Overall workflow for the synthesis.

Stage 1: Synthesis of N-Boc-4-(4-chlorophenyl)piperidine-4-carbonitrile

Mechanistic Rationale and Strategy

The core transformation in this stage is the nucleophilic addition of the carbanion of 4-chlorophenylacetonitrile to the electrophilic carbonyl carbon of N-Boc-4-piperidone. The acidity of the α-proton of the arylacetonitrile (pKa ≈ 22 in DMSO) necessitates the use of a sufficiently strong base for deprotonation. While strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be effective, they often require strictly anhydrous conditions and cryogenic temperatures.[5]

A more practical and scalable alternative is the use of Phase-Transfer Catalysis (PTC).[6] This methodology is exceptionally well-suited for industrial applications as it allows for the reaction between a water-soluble inorganic base (like NaOH) and an organic-soluble substrate.[7] The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide anion (OH⁻) into the organic phase. The hydroxide deprotonates the 4-chlorophenylacetonitrile, generating the nucleophilic carbanion in situ. This carbanion then attacks the piperidone carbonyl. The subsequent alkoxide intermediate is protonated by water during the work-up to yield a hydroxyl intermediate, which is then dehydrated under the reaction conditions or during workup to form an α,β-unsaturated nitrile, followed by Michael addition of the cyanide to yield the final product. A more direct route involves the formation of an enamine from the piperidone, followed by the addition of the cyanophenyl anion. However, the most direct pathway is a nucleophilic attack on the carbonyl, followed by dehydration and cyanide addition. For the sake of this protocol, we will focus on the direct addition-elimination pathway.

Caption: Phase-Transfer Catalysis (PTC) cycle.

Experimental Protocol: Phase-Transfer Catalysis Method

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| N-Boc-4-piperidone | 199.25 | 10.0 g | 50.2 | 1.0 |

| 4-Chlorophenylacetonitrile | 151.59 | 8.35 g | 55.2 | 1.1 |

| Sodium Hydroxide (50% w/w aq.) | 40.00 | 8.0 mL | ~100 | ~2.0 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.62 g | 5.0 | 0.1 |

| Toluene | - | 100 mL | - | - |

| Deionized Water | - | 50 mL | - | - |

| Ethyl Acetate | - | 200 mL | - | - |

| Brine (Saturated NaCl solution) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-4-piperidone (10.0 g, 50.2 mmol), 4-chlorophenylacetonitrile (8.35 g, 55.2 mmol), tetrabutylammonium bromide (1.62 g, 5.0 mmol), and toluene (100 mL).

-

Initiation: Begin vigorous stirring to ensure efficient mixing of the organic phase. Slowly add the 50% sodium hydroxide solution (8.0 mL) to the mixture.

-

Causality Note: Vigorous stirring is crucial in PTC to maximize the interfacial surface area between the aqueous and organic phases, thereby increasing the reaction rate.[7]

-

-

Reaction: Heat the mixture to 50-60°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete when the starting N-Boc-4-piperidone spot is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature. Add deionized water (50 mL) and transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers.

-

Washing: Wash the combined organic phase with brine (50 mL).

-

Causality Note: Washing with brine helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield N-Boc-4-(4-chlorophenyl)piperidine-4-carbonitrile as a white to off-white solid. Expected yield: 80-90%.

Stage 2: N-Boc Deprotection to Yield Final Product

Mechanistic Rationale

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[8] The deprotection mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation. This cation is then quenched to form isobutylene and a proton, while the carbamic acid intermediate decarboxylates to yield the free amine. Using hydrochloric acid as the reagent directly affords the stable and easily handled hydrochloride salt of the piperidine product. A 4M solution of HCl in 1,4-dioxane is a standard and highly effective reagent for this transformation.[3][9]

Experimental Protocol: HCl in Dioxane Method

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| N-Boc-4-(4-chlorophenyl)piperidine-4-carbonitrile | 334.84 | 10.0 g | 29.9 | 1.0 |

| 4M HCl in 1,4-Dioxane | - | 30 mL | 120 | 4.0 |

| Diethyl Ether | - | 200 mL | - | - |

Procedure

-

Reaction Setup: Dissolve N-Boc-4-(4-chlorophenyl)piperidine-4-carbonitrile (10.0 g, 29.9 mmol) in a 250 mL round-bottom flask with 4M HCl in 1,4-dioxane (30 mL).

-

Safety Note: This operation should be performed in a well-ventilated fume hood as HCl gas may be released. Dioxane is a suspected carcinogen.

-

-

Reaction: Stir the solution at room temperature. The reaction progress can be monitored by the evolution of CO₂ gas (bubbling). Typically, the reaction is complete within 1-3 hours.[9] A precipitate of the hydrochloride salt will often form.

-

Isolation: Add diethyl ether (~150-200 mL) to the reaction mixture to fully precipitate the product.

-

Causality Note: The hydrochloride salt product is generally insoluble in non-polar ethereal solvents, allowing for efficient isolation by precipitation.

-

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual starting material or dioxane.

-

Drying: Dry the white solid product under vacuum to a constant weight. The product is 4-(4-chlorophenyl)piperidine-4-carbonitrile hydrochloride. Expected yield: >95%.

-

(Optional) Free Base Formation: To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized by the addition of a base (e.g., saturated NaHCO₃ solution) until the pH is >9. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane), and the organic phase is dried and concentrated to yield the free amine.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point (MP): To assess purity.

Field-Proven Insights and Troubleshooting

-

Incomplete Reaction in Stage 1: If the PTC reaction stalls, ensure stirring is sufficiently vigorous. An additional charge of the phase-transfer catalyst can sometimes restart a sluggish reaction.

-

Emulsion Formation: During work-up of the PTC reaction, emulsions can be problematic. Adding a saturated brine solution can help break them up.

-

Incomplete Deprotection in Stage 2: If TLC or NMR analysis shows remaining Boc-protected material, allow the reaction to stir for a longer duration or add a small excess of the HCl/dioxane solution.

-

Alternative Deprotection: For substrates sensitive to strong acids, milder deprotection methods using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) under thermal conditions can be employed, although reaction times may be longer.[10]

References

- Benchchem. The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZyHq78RvZx7lkCOLjxGDcZn-g8thc45CEp9SFqC3I0e4jn8FRiTz12YcJR9tmb858gPFPgMekLTEGgAHGPKTwK9cQ1TclCC0ZWA6Nxm3HtBs4ZgaBmd1quCYgmeikFDmsFsI2g_gDxRzAJjEGlUitX1-bdCspdZhMSv7N-gTWAuhTfbBzzhcE8hr1jisVVZOb9SRKeh0WDYVhh1PaW8oWkIwCjI6-iY3Z6aHg8K21t-8=]

- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLsdKLOkrqpHOYItg9X6Uby4Qx8vaWOCHCWfKmPQ4iAyJoqEmq3t56Q2pL5JFHGCEX8i8MacmYjoxOgDTFrhM1Eo0uQUDv1snUgXjz4lIbcPVnqHM5yeK3LCbg22gnYDFZdhudIV39TSvgH4wCN4Pi2nSOQtUQFGy98DaAy-8CnEPgY-mbGA=]

- PrepChem.com. Synthesis of 4-(4-oxo-piperidino)-phenyl-acetonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLz1v8UKPHizp1on05Cbu-0dETYedJGO1gQ7kzxSSqRvq3RnB-sHWvyc7Zb_vXYcIL2Rh1r40ZvX870TvwC-tvuwMyxF8sc06spxfqOL5mnAPxQARvP2zU-7nnGbe4WZ4H32JqzF4bfzPVf8-Y-tCRu44QzenW4g==]

- ChemicalBook. N-(tert-Butoxycarbonyl)-4-piperidone synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2kW9oM104Tx2kJPcN2yBx8EG829i8Pcv_E1OPvPWPGLCS12Qu2cCN9k0fwHdpwrrVuEmtGB3LNsNj8tQiJI5zDhXanxY8fzDcNVsyIoocAqayFGd9UXuekR7LduIcT-IuOP6VK_xf4o3uerGK8VSe-FuBb3v8wI3Ez_cku2RRMKuXBBv7Z7Zn]

- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGClUYun9J8VzWwIoG_lvzUpHgYTGdQfhXFyej6o9Hkz-dX9WdX3Xat_QTP97HnvcN0U-HlAlLqnK3fyGJSGF5-B0TicjddgMnDBKDI5eXQJU_6C7UOEMcCJsN_8yONTwBIhhgmAYonjvDIjLDD]

- ChemicalBook. Synthesis of N-Boc 4-piperidone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHZkL41sDY2NVX9e3Uc2oOgUWz3D0gjqcolMjj-ZUGwTbkhN_qotE2-Gbc0ycI5NLQYT7lrDe4s1Oz1pWVmVNRQLgnw8dYPzRiwNlIs_YVQaUJ9v0UDka7nUuXN7bmlfd_Rk_jJUtXiesC7DfyIYWtoAgy9BIglqMTLihJwrEepA7hEA==]

- Google Patents. Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTe_7Rqo9g1thqo7OWGdbKo_zadeBjtbQqEhOog-dqudXofe3qMlv65YM7aKrAD-4j2OLuIJXJTjcJKuHYx5k-BKKEzPzi3vkyTePzXBY4FW4jLS5GWUpmjEBlap0jrzKG2zTi19Yt2CpKW0ghlg==]

- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8UyFVCD5y8h0VQfFdDHlPUKG41Bg4vEEOVG6l2WMP2qFppAPE-AGcDbbrG4eocqdjYzj_oravDxBxz6NptQqomdAuLkux76duIZb-rz-3fGGufDNpE6vSOxSZnvjg3jr_q_CwXAel3xXL9qYsvQFJZJvfiK4ZO5-me7ryNXS7Ay0fb_p0A3rK_U3uJvlaF9mU0USRCsY2q_bj04q6]

- Benchchem. 1-Boc-4-piperidone | 79099-07-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg2dbNjY8LawAkAkn6BN7Yr8Qeq9-888_SIjk1k-A0ZIEDfo5yeQU5qbTFdM9s8llUCNnMRYDEfE1yPV-wA3CWCe-TK4sKM3hrC3DKZJ2fdDlWeybM82lwfkOlPRCdyJvkCGYE]

- Organic & Biomolecular Chemistry. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFntz4lMN8qlJG_IJ7IaINXZq0kW8vezOTEaAk6QMNf8rEI-g_SjLpzkOCBaeTVS7TkUhkTMTh-Fkjbj3kPA9S2Y-HAQbqT2S25rI2Q-t_o0THJ0-nd3BCObUpUP4ooMcsNoFfk2ywvwZooLX0WkCFTEGwkV9LYkyCHmNya2PLKhjBu2fGY-QBhdyAHRjBTD41CREQLcAskffhjDefcuXXr1Rei2FURmPwGaNmH3zcNzOcZF16BuWDn]

- Common Organic Chemistry. Boc Deprotection - HCl. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfV2pHvEG79wZ_C8WrmBIETwLx-FPYa0vQ9xtPvBtmjZKTDY1qNEM2km7lIj5BIa_JZ32POSefHXHrOaL79dddji3KE9BT3xGBJj8yt0K4u55wZ2ITP3ji4vacGpa0DJFGsek7Aosxj3FEOgysTSIO2WAFDlpWXKCMQF4CR7qzbhMOfegQaS-_G_7JNQ==]

- ChemicalBook. 4-(4-Chlorophenyl)piperidin-4-ol synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpRa4IjzOkGcT2H_CJtfFhz-ultkAIX6fL8B9eSquQPqKqxiwwQihDD6g50UcHGEBTmmWq667xscZ-vzuyTfOS9MNl0-1lVIG1HnahGP_hHrchvoz_pR_rRppuzx6Fyg1Gih_gBrBuRelrsghZt8JGmg8e9t5ru3dS4PjTWKxBRr_wFZNV]

- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC7g_zsZnD5z4VmtVwNGbLYBE6o3QRNXw0ugGNJLqBimqlWjeQSaPauw5aDecWgKUqXI_cY6XQOMopwZujTRUHcz_XoRV5zgdeXCpYXFnbGCGXoeEOk2-6TqmmiNkhNd_RNDOa4qjIi-XsOg==]

- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [URL: https://pubmed.ncbi.nlm.nih.gov/15635232/]

- Biomedical Journal of Scientific & Technical Research. A Minireview of Phase-Transfer Catalysis and Recent Trends. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD7bX47j1DmkAx43x4bpRQaLKP2Dj8lkRDpDkIx9As0lfEookthZhx8e11IBKjzeeuChHSHyEMq_nUT5gIESLBZt0_fx_8Ts2bTBMSLesrt8NRWAdk1JAC44NouRYgoc9dNtiY3UGvqiVMcg==]

- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (Doctoral dissertation). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe7rWXRaVJh1Gm3SYowFYbsGWhW1wmIyVu6FOW1gUcBKoeAUlLlyGPJtxFoHLu4kTpn6vyXDhpA8C4xYQJXHu9SOT0i3niSBJ_G-dRyX1WyoWhw41AwcjOe9XPMhRsSqz6kXJZ-MwTPDAdjsaFOWC0HXDKRA_-7frRJ4_1SVUPk7UAwPv_tYBS0lV_LxdPr8Q=]

- Molecules. Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLkDvwLLCtIqcI_AndngO1vC2rQScXRxF494OpDbCHkprI5P0AmVGX_heUX9BcTClR0UKuGAf-manjXOwo2I2swaxpxuZZjwwtQj5vHwdWnTD4uJInVtR9Ae5Xvn-DxKu3yfSRjutzavFEgjPmTZ1xqRExThwdLVQxWq7A31OcODN22ImEzDAsyfs6iZeG]

- Sigma-Aldrich. N-Boc-piperidine-4-carbonitrile 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/676589]

- Organic Chemistry Frontiers. LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/qo/c6qo00139a]

- Defense Technical Information Center (DTIC). Piperidine Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy7QmvUdQpi8keN67Ai-6Og5YZUcglzgmy3A3fB7NjzSS32LQRdLmPzgQVptlCzm6n5uxM2j_yd3e2mQMFyHm6wJJAAj3PZiM0q6kWGFybGl8d0L8DYxP8A5E2UExpr4XYvbEkOpRlKEQ=]

- Cayman Chemical. N-Boc-4-piperidone. [URL: https://www.caymanchem.com/product/41652/n-boc-4-piperidone]

Sources

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. caymanchem.com [caymanchem.com]

- 5. LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. biomedres.us [biomedres.us]

- 8. reddit.com [reddit.com]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: Selective Hydrolysis of 4-(4-chlorophenyl)piperidine-4-carbonitrile to 4-(4-chlorophenyl)piperidine-4-carboxamide

Introduction: Significance and Objective

The 4-(4-chlorophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antipsychotics and analgesics.[1][2] The conversion of a nitrile group at the 4-position to a primary amide yields 4-(4-chlorophenyl)piperidine-4-carboxamide, a valuable synthetic intermediate. This primary amide can serve as a precursor for further derivatization or as a key component in structure-activity relationship (SAR) studies.

The hydrolysis of nitriles is a fundamental transformation in organic synthesis. However, the reaction often proceeds through to the carboxylic acid under harsh conditions, making the selective isolation of the intermediate amide challenging.[3][4][5] Conventional methods using strong acids or bases require careful control to prevent over-hydrolysis.[4][6] This application note provides a detailed, validated protocol for the selective hydrolysis of 4-(4-chlorophenyl)piperidine-4-carbonitrile to its corresponding primary amide using a controlled acid-catalyzed method. The causality behind critical experimental choices is explained to ensure reproducibility and high yield, addressing the needs of researchers in drug discovery and process development.

Reaction Principle and Mechanistic Overview

The conversion of a nitrile to a primary amide is a hydration reaction, formally adding one molecule of water across the carbon-nitrogen triple bond.

Acid-Catalyzed Mechanism: The reaction proceeds via protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[7][8][9] A water molecule then acts as a nucleophile, attacking this activated carbon. Subsequent deprotonation and tautomerization of the resulting imidic acid intermediate yield the stable primary amide.[9][10]

The primary challenge is that the amide product can undergo subsequent acid-catalyzed hydrolysis to form the corresponding carboxylic acid and an ammonium salt.[8][11] This secondary reaction is often faster than the initial nitrile hydrolysis under forcing conditions (e.g., high temperatures). Therefore, this protocol employs concentrated sulfuric acid at a controlled, moderate temperature to favor the formation of the amide and minimize the formation of the carboxylic acid byproduct.

Mandatory Safety Precautions

Researcher safety is paramount. A thorough risk assessment must be conducted before commencing any experimental work.

-

Cyanide Handling: The starting material, 4-(4-chlorophenyl)piperidine-4-carbonitrile, is a cyano-compound and must be handled as a toxic substance. All manipulations of the solid and its solutions must occur within a certified chemical fume hood.[12] Avoid inhalation of dust and skin contact.

-

Acid Contact: This protocol uses concentrated sulfuric acid, which is extremely corrosive and causes severe burns. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or thick nitrile).[12][13]

-

Quenching Procedure: The quenching of concentrated sulfuric acid with water is highly exothermic. The protocol specifies adding the reaction mixture to ice, never the other way around. This must be performed slowly and cautiously to control the temperature.

-

Basification: Neutralization of the strong acid with a strong base (e.g., NaOH) is also highly exothermic. This step must be performed in an ice bath with slow, portion-wise addition of the base.

-

Emergency Preparedness: Ensure immediate access to an eyewash station and safety shower.[14][15] All personnel must be aware of the lab's emergency procedures for acid burns and chemical exposure.[13]

Detailed Experimental Protocol

This protocol is optimized for a 10-gram scale synthesis.

Materials and Equipment

| Reagents & Materials | Grade | Supplier |

| 4-(4-chlorophenyl)piperidine-4-carbonitrile | ≥98% | Commercial |

| Sulfuric Acid (H₂SO₄), concentrated (98%) | Reagent Grade | Commercial |

| Deionized Water | N/A | In-house |

| Sodium Hydroxide (NaOH), pellets | Reagent Grade | Commercial |

| Ethanol, 200 proof | Reagent Grade | Commercial |

| Celite® (Diatomaceous earth) | N/A | Commercial |

| Crushed Ice | N/A | In-house |

| Equipment |

| 250 mL three-neck round-bottom flask |

| Magnetic stirrer and stir bar |

| Thermometer / Temperature probe |

| Ice-water bath |

| 500 mL Beaker |

| Buchner funnel and filter flask |

| Whatman® filter paper |

| pH paper or pH meter |

| Standard laboratory glassware |

Step-by-Step Hydrolysis Procedure

-

Reaction Setup: In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar and a thermometer. Place the flask in an ice-water bath.

-

Acid Addition: Carefully and slowly add 50 mL of concentrated sulfuric acid (98%) to the flask. Allow the acid to cool to below 10 °C.

-

Substrate Addition: While maintaining the internal temperature between 5-10 °C, add 10.0 g of 4-(4-chlorophenyl)piperidine-4-carbonitrile to the stirred sulfuric acid in small portions over 20-30 minutes. Causality: Portion-wise addition is crucial to control the initial exotherm of dissolution and reaction.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 45-50 °C using a water bath. Stir at this temperature for 2-3 hours. Causality: This specific temperature is a balance; it is high enough to promote the hydration of the nitrile but low enough to significantly limit the rate of subsequent amide hydrolysis.[3] Reaction progress should be monitored by TLC (e.g., 10% MeOH in DCM) or LC-MS if available.

-

Quenching: Fill a 500 mL beaker with approximately 200 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture into the beaker. The acid should be added in a thin stream to manage the intense exotherm.

-

Basification and Precipitation: Place the beaker containing the quenched reaction mixture into a larger ice-water bath. While monitoring the pH and temperature, slowly add a 50% (w/v) aqueous solution of sodium hydroxide to neutralize the acid. The temperature should be maintained below 25 °C. Continue adding the base until the pH of the solution is between 10-11. A thick, white precipitate of the product will form. Causality: The amide product is a solid with low solubility in basic aqueous media, allowing for its isolation by precipitation.

-

Product Isolation: Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with three portions of cold deionized water (3 x 50 mL) to remove residual inorganic salts.

-

Drying: Dry the product under vacuum at 50 °C to a constant weight. The crude product is typically of high purity.

Purification (Recrystallization)

-

Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of boiling ethanol to dissolve the solid completely.

-

Slowly add warm deionized water dropwise until the solution just begins to turn cloudy (the cloud point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-(4-chlorophenyl)piperidine-4-carboxamide.

Characterization and Data

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | 85-95% (post-recrystallization) |

| Melting Point | To be determined experimentally and compared with literature values if available. A sharp melting point indicates high purity. |

| FT-IR (ATR, cm⁻¹) | ~3350, 3170 (N-H stretch, amide), ~2950 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~820 (C-H bend, para-substituted ring). Absence of C≡N stretch (~2230 cm⁻¹). |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the piperidine ring protons, the aromatic protons of the chlorophenyl group, and two broad singlets for the -CONH₂ protons. |

| ¹³C NMR (DMSO-d₆) | Signal for the amide carbonyl carbon (~175-180 ppm), signals for the aromatic carbons, and signals for the piperidine ring carbons. Disappearance of the nitrile carbon signal (~120 ppm). |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of C₁₂H₁₅ClN₂O. |

Analytical Workflow Diagram

Caption: Analytical workflow for product characterization.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction (Nitrile Remains) | Insufficient reaction time or temperature. | Extend reaction time at 50 °C by 1-2 hours. If still incomplete, consider increasing the temperature to 60 °C, but monitor closely for the formation of the carboxylic acid byproduct. |

| Significant Carboxylic Acid Formation | Reaction temperature was too high or time was too long. | Reduce the reaction temperature to 40-45 °C on the next run. Ensure accurate temperature control. Monitor the reaction more frequently and stop it as soon as the starting material is consumed. |

| Low Yield After Precipitation | Incomplete precipitation (pH incorrect). Product is slightly water-soluble. | Ensure the final pH is robustly in the 10-11 range. After neutralization, cool the slurry in an ice bath for at least 1 hour before filtering. Avoid using excessive water for washing the filter cake. |

| Product is Oily or Gummy, Fails to Solidify | Presence of impurities. Incomplete removal of salts. | Ensure thorough washing of the crude product with cold water. If the issue persists, attempt to triturate the crude material with a solvent like diethyl ether or ethyl acetate before recrystallization. |

References

- Asano, Y. (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Thieme Chemistry.

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

-

Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

-

Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

-

Kakeya, H., Sakai, N., Sugai, T., & Ohta, H. (1990). Enzymatic Hydrolysis of Nitriles and Dinitriles. RSC Publishing. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

-

University of Stuttgart, Institute of Microbiology. (n.d.). Biotransformation of nitriles and amides. Retrieved from [Link]

-

Name-Reaction.com. (2026). Ritter reaction. Retrieved from [Link]

-

Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. Retrieved from [Link]

-

Yáñez-Alarid, R., et al. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Retrieved from [Link]

-

Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

-

Esteruelas, M. A., et al. (2021). Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism. Digital CSIC. Retrieved from [Link]

-

University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

-

Kobayashi, M., et al. (1993). Nitrilase catalyzes amide hydrolysis as well as nitrile hydrolysis. PubMed. Retrieved from [Link]

-

EHS.MIT.EDU. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

-

Xia, Y., He, D., & Wu, W. (2021). Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems. Chinese Journal of Organic Chemistry, 41(3), 969-982. Retrieved from [Link]

-

MDPI. (2023, July 7). RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. Retrieved from [Link]

- Google Patents. (n.d.). US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts.

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

-

Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]

-

United Chemical. (2025, March 6). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (2019, January 11). Ritter Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide.... Retrieved from [Link]

-

ACS Publications. (n.d.). THE TRANSFORMATION OF NITRILES INTO AMIDES BY HYDROGEN PEROXIDE. Journal of the American Chemical Society. Retrieved from [Link]

-

PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of Silodosin by Copper‐Catalysed C–C Arylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 4. Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems [sioc-journal.cn]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 11. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 13. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 15. unitedchemicalcn.com [unitedchemicalcn.com]

Reductive amination reactions using 4-(4-chlorophenyl)piperidine-4-carbonitrile

Topic: Optimized Reductive Amination Strategies for Functionalizing 4-(4-chlorophenyl)piperidine-4-carbonitrile Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction & Chemical Context

The piperidine scaffold, specifically 4-(4-chlorophenyl)piperidine-4-carbonitrile (CAS: 56448-30-3), is a critical pharmacophore in the synthesis of opioid receptor agonists (e.g., Loperamide, Diphenoxylate) and neuroleptic agents (e.g., Haloperidol analogs).[1]

While direct alkylation with alkyl halides is a common route for functionalizing the secondary amine at the N1 position, it often suffers from over-alkylation (quaternization) and regioselectivity issues. Reductive amination offers a superior, self-limiting alternative that allows for the convergent synthesis of complex tertiary amines under mild conditions.

Structural Challenges & Mechanistic Insights

-

Steric Environment: The C4 position is gem-disubstituted (4-chlorophenyl and 4-cyano).[1] While the reactive N1 center is distal to this bulk, the rigid chair conformation—typically with the bulky aryl group equatorial—can influence solubility and aggregation in non-polar solvents.

-

Electronic Effects: The electron-withdrawing nitrile and chlorophenyl groups slightly decrease the basicity of the piperidine nitrogen (

) compared to unsubstituted piperidine ( -

Chemoselectivity: The primary risk in reduction protocols is the potential reduction of the nitrile group (to a primary amine) or the dechlorination of the aryl ring. The protocols below utilize hydride sources that are chemoselective for the iminium ion over these functional groups.

Reaction Mechanism & Pathway[1][2][3][4][5]

The reductive amination proceeds via a stepwise condensation-reduction sequence.[1][2][3][4] The formation of the iminium ion is the rate-determining step in many ketone couplings, while the reduction is fast.

DOT Diagram: Reaction Mechanism

Caption: Mechanistic flow from condensation to selective hydride transfer. The iminium ion formation is the critical bottleneck for sterically hindered ketones.

Experimental Protocols

Method A: The Standard STAB Protocol (Aldehydes & Reactive Ketones)

Reference: Based on the Abdel-Magid protocol [1].[1] Best For: Aliphatic aldehydes, aromatic aldehydes, and cyclic ketones.[4][5][6]

Reagents

-

Amine: 4-(4-chlorophenyl)piperidine-4-carbonitrile (1.0 equiv).[1] Note: If using the HCl salt, add 1.05 equiv of Et3N.

-

Reductant: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3) (1.4 – 1.6 equiv).[1]

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).[1]

Step-by-Step Procedure

-

Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the piperidine derivative (1.0 mmol) in DCE (5 mL, 0.2 M).

-

Critical Step: If the amine is an HCl salt, add Et3N (1.05 mmol) and stir for 10 minutes before adding the carbonyl.

-

-

Condensation: Add the aldehyde/ketone (1.1 mmol). If reacting with a ketone, add glacial AcOH (1-2 mmol) to catalyze iminium formation.[1] Stir for 15–30 minutes at room temperature (RT).

-

Reduction: Add STAB (1.5 mmol) in a single portion. The reaction may evolve gas slightly; ensure the vessel is vented or under a nitrogen balloon.

-

Monitoring: Stir at RT. Monitor by TLC or LCMS.[7]

-

Typical Time: Aldehydes (1–4 h); Ketones (12–24 h).[1]

-

-

Quench: Quench by adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

-

Workup: Extract with DCM or EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: The Titanium(IV) Isopropoxide Method (Hindered/Unreactive Ketones)

Reference: Based on the Mattson protocol [2].[4] Best For: Acetophenones, hindered aliphatic ketones, or acid-sensitive substrates.

Reagents

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (neat or 1.2 equiv).[1]

-

Reductant: Sodium Cyanoborohydride (NaBH3CN) or NaBH4.[1][8]

-

Solvent: Ethanol (absolute) or Methanol.[1]

Step-by-Step Procedure

-

Imine Formation: In a sealed vial, combine the piperidine derivative (1.0 mmol) and the ketone (1.1 mmol). Add Ti(OiPr)4 (1.25 mmol) neat.[1]

-

Why: Ti(OiPr)4 acts as both a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine.

-

-

Incubation: Stir the viscous mixture at RT for 1–2 hours (or 50°C if highly hindered).

-

Dilution: Dilute the mixture with absolute Ethanol (4 mL).

-

Reduction: Add NaBH3CN (1.5 mmol) carefully.

-

Safety: Use a fume hood. Cyanoborohydride generates toxic byproducts.

-

-

Reaction: Stir for 4–16 hours at RT.

-

Quench (Critical): Add water (1 mL) to hydrolyze the titanium complex. A heavy white precipitate (TiO2) will form.[1]

-

Filtration: Dilute with EtOAc and filter through a Celite pad to remove titanium salts.

-

Workup: Wash the filtrate with 1N NaOH (to ensure cyanide removal) and then brine.

Optimization & Troubleshooting Guide

Solvent & Reagent Compatibility Table

| Parameter | Recommendation | Rationale |

| Solvent | DCE (Preferred), THF, DCM | DCE promotes rapid iminium formation.[1] Avoid MeOH with STAB (decomposes reagent).[1][9] |

| Amine Form | Free Base > HCl Salt | Free base reacts faster. Salts require neutralization (Et3N/DIPEA), which can buffer the reaction pH. |

| pH Control | pH 5–6 (Weakly Acidic) | Optimal for iminium formation.[1] Too acidic (<4) inhibits the amine; too basic (>8) prevents carbonyl activation.[1] |

| Temperature | 0°C to RT | Heat is rarely needed and promotes nitrile hydrolysis or dimerization. |

Common Failure Modes

-

Low Conversion (Ketones): The iminium ion is not forming. Switch to Method B (Ti(OiPr)4) .

-

Nitrile Hydrolysis: If the product shows an amide peak (M+18 in MS), the reaction is too acidic or wet. Ensure anhydrous solvents and avoid strong mineral acids.

-

De-chlorination: Rare with Borohydrides. Avoid catalytic hydrogenation (H2/Pd) for this scaffold, as Pd will readily cleave the aryl-chloride bond.[1]

Workflow Visualization

DOT Diagram: Experimental Workflow (Method A)

Caption: Operational workflow for STAB-mediated reductive amination.

Safety & Handling

-

Cyanide Risk: While the nitrile on the piperidine ring is stable, the use of NaBH3CN (Method B) generates cyanide waste. All aqueous waste from Method B must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide before disposal.[1]

-

Boron Toxicity: Borohydride residues are toxic. Handle solids in a fume hood.

-

DCE: 1,2-Dichloroethane is a probable carcinogen. Use in a well-ventilated hood or substitute with THF if safety protocols require.[1]

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4][8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8] [Link][1]

-

Janssen, P. A. J. (1974). US Patent 3,714,159: 2,2-Diaryl-4-(4'-aryl-4'-hydroxy-piperidino)-butyramides.[1] United States Patent Office.

Sources

- 1. 4-(para-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Synthesis of 4-(4-chlorophenyl)piperidine-4-carboxylic acid via Nitrile Hydrolysis: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-chlorophenyl)piperidine-4-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The protocol details the hydrolysis of its nitrile precursor, 4-(4-chlorophenyl)piperidine-4-carbonitrile. This guide emphasizes the practical aspects of the synthesis, including reaction setup, safety considerations, and analytical characterization of the final product.

Introduction

4-(4-chlorophenyl)piperidine-4-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry. The piperidine scaffold is a common motif in a wide range of biologically active molecules. Specifically, compounds containing the 4-(4-chlorophenyl)piperidine-4-carboxylic acid core have been investigated for their potential as analgesic and antipsychotic drugs.[1][2] The synthesis of this key intermediate is therefore of significant interest to the drug development community.

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[3][4] This process, known as hydrolysis, can be achieved under either acidic or basic conditions at elevated temperatures.[3][4][5] This application note will focus on a robust and scalable protocol for the hydrolysis of 4-(4-chlorophenyl)piperidine-4-carbonitrile.

Reaction Scheme and Workflow

The overall synthetic transformation involves the hydrolysis of the nitrile group of 4-(4-chlorophenyl)piperidine-4-carbonitrile to a carboxylic acid. This reaction is typically carried out using a strong acid or base in an aqueous medium under reflux.

Figure 1: A generalized workflow for the hydrolysis of 4-(4-chlorophenyl)piperidine-4-carbonitrile to its corresponding carboxylic acid, followed by analytical characterization.

Materials and Equipment

| Reagents | Equipment |

| 4-(4-chlorophenyl)piperidine-4-carbonitrile | Round-bottom flask |

| Hydrochloric acid (concentrated) or Sodium hydroxide | Reflux condenser |

| Deionized water | Heating mantle with magnetic stirrer |

| Diethyl ether or Dichloromethane | Stir bars |

| Sodium sulfate (anhydrous) | Separatory funnel |

| Celite | Buchner funnel and filter flask |

| pH paper or pH meter | |

| Rotary evaporator |

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes a representative procedure for the acid-catalyzed hydrolysis of 4-(4-chlorophenyl)piperidine-4-carbonitrile.

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-chlorophenyl)piperidine-4-carbonitrile (1.0 eq).

-

Carefully add a 6 M solution of hydrochloric acid (10-20 eq) to the flask.

-

The mixture is then heated to reflux with vigorous stirring.

2. Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

The reaction is typically complete within 12-24 hours, as indicated by the disappearance of the starting material.

3. Work-up and Isolation:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solution is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The aqueous layer is extracted multiple times with a suitable organic solvent such as diethyl ether or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

4. Purification:

-

The crude 4-(4-chlorophenyl)piperidine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Safety Precautions

Handling of Cyanide-Containing Compounds:

-

Toxicity: The starting material, 4-(4-chlorophenyl)piperidine-4-carbonitrile, is a cyanide-containing compound and is highly toxic if ingested, inhaled, or absorbed through the skin.[6]

-

Engineering Controls: All manipulations involving cyanide compounds must be performed in a well-ventilated chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[6][8]

-

Avoid Acidic Conditions (for the nitrile): Do not mix cyanide salts or solutions with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[7][9][10]

-

Storage: Store cyanide compounds in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[9][10] Containers should be clearly labeled and tightly sealed.[10]

General Laboratory Safety:

-

Handle concentrated acids and bases with extreme care in a fume hood.

-

Be aware of the potential for splashing when neutralizing acidic or basic solutions.

-

Ensure proper quenching and disposal of all chemical waste according to institutional guidelines.

Characterization of 4-(4-chlorophenyl)piperidine-4-carboxylic acid

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product.[11]

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the piperidine ring. The disappearance of the nitrile proton signal and the appearance of a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | A signal corresponding to the carboxylic acid carbon (typically ~170-180 ppm) and the disappearance of the nitrile carbon signal (typically ~115-125 ppm). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 4-(4-chlorophenyl)piperidine-4-carboxylic acid (C₁₂H₁₄ClNO₂). |

| HPLC | A single major peak indicating a high level of purity. |

Discussion

The choice between acidic and basic hydrolysis conditions may depend on the stability of other functional groups present in the molecule.[5] Basic hydrolysis, typically using sodium or potassium hydroxide, initially forms the carboxylate salt.[4] Subsequent acidification is then required to protonate the carboxylate and isolate the carboxylic acid.[4]

The protocol provided here is a general guideline and may require optimization for specific scales and equipment. Factors such as reaction time, temperature, and concentration of the acid or base can influence the yield and purity of the final product.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 4-(4-chlorophenyl)piperidine-4-carboxylic acid from its nitrile precursor. By following the outlined protocol and adhering to the stringent safety precautions, researchers can confidently and safely produce this valuable intermediate for applications in drug discovery and development.

References

- Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid.

- Organic Chemistry Portal. Nitrile to Acid - Common Conditions.

- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023).

- Google Patents. US3876691A - Process for the hydrolysis of nitriles.

- University of Windsor. Cyanides Storage, Handling and General Use Information.

- Massachusetts Institute of Technology. Laboratory Use of Cyanide Salts Safety Guidelines. (2015).

- Guidechem. How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized?. (2024).

- Dartmouth College Environmental Health and Safety. Cyanide Salts.

- Martínková, L., & Veselá, A. B. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.

- United Chemical. Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. (2025).

- University of Illinois Division of Research Safety. Cyanides. (2014).

- ChemicalBook. 4-(4-CHLOROPHENYL)PIPERIDINE-4-CARBONITRILE | 91721-16-3. (2025).

- Cheméo. 4-(para-Chlorophenyl)-4-hydroxypiperidine.

- ChemicalBook. 4-(4-Chlorophenyl)piperidin-4-ol synthesis.

- DTIC. Piperidine Synthesis. (2025).

- Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.

- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine.

- PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005).

- Santa Cruz Biotechnology. Boc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid.

- Benchchem. Navigating the Synthesis and Procurement of N-(4-chlorophenyl)piperidin-4-amine for Advanced Research.

- Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. (2023). Journal of Chemical Health Risks.

- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride. (2016).

- NIST WebBook. 4-(para-Chlorophenyl)-4-hydroxypiperidine.

- Sultan Qaboos University House of Expertise. Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. (2005).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 6. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 8. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 9. uwindsor.ca [uwindsor.ca]

- 10. unitedchemicalcn.com [unitedchemicalcn.com]

- 11. Bot Verification [rasayanjournal.co.in]

Application Note: Divergent Synthesis of 4,4-Disubstituted Piperidines Using Nitrile Intermediates

Executive Summary & Strategic Value

The 4,4-disubstituted piperidine scaffold is a privileged structural motif in modern drug discovery, appearing in high-value targets such as CCR5 antagonists (Maraviroc), NK1 antagonists, and next-generation analgesics.[1] The introduction of a second substituent at the C4 position creates a gem-disubstituted center. This induces the Thorpe-Ingold effect (gem-dimethyl effect), which restricts conformational flexibility, often locking the molecule into a bioactive conformation, improving receptor binding affinity, and blocking metabolic oxidation at the typically labile C4 position.[1]

This Application Note details a divergent synthetic strategy utilizing

The "Hub-and-Spoke" Divergent Strategy

The core logic of this protocol is the transformation of a linear sequence into a branched (divergent) workflow. The nitrile group serves two roles: first as an electron-withdrawing group (EWG) to facilitate alkylation, and second as a masked functional group for downstream derivatization.[1]

Visualizing the Pathway

The following diagram illustrates the workflow, starting from the commercially available isonipecotamide derivative to the final divergent library.

Figure 1: The "Hub-and-Spoke" model for generating diverse 4,4-disubstituted piperidine libraries from a single nitrile precursor.